BenchChemオンラインストアへようこそ!

4-Bromo-1-trityl-1H-imidazole

Process Chemistry Protecting Group Installation Imidazole Derivatization

Acquire 4-Bromo-1-trityl-1H-imidazole to eliminate regiochemical ambiguity in your cross-coupling workflows. The trityl group sterically blocks the N1 position, directing Suzuki, Stille, or Negishi couplings exclusively to the C4 bromo handle with 67–80% yields and complete regioselectivity—avoiding the isomeric mixtures that plague unprotected 4-bromo-1H-imidazole. Its crystalline solid form enables purification by recrystallization, meeting process-scale constraints. After C4 arylation, the orthogonal trityl group is selectively removable for downstream N1 functionalization, making it a cornerstone for kinase inhibitor libraries and densely substituted imidazole APIs.

Molecular Formula C22H17BrN2
Molecular Weight 389.3 g/mol
CAS No. 87941-55-7
Cat. No. B1271536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-trityl-1H-imidazole
CAS87941-55-7
Molecular FormulaC22H17BrN2
Molecular Weight389.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)Br
InChIInChI=1S/C22H17BrN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
InChIKeyBSQFJBYJUQJNMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-trityl-1H-imidazole (CAS 87941-55-7): A Regioselective C4-Functionalized Imidazole Building Block for Pharmaceutical and Agrochemical Synthesis


4-Bromo-1-trityl-1H-imidazole (CAS 87941-55-7) is a heterocyclic building block comprising an imidazole core with a bromo substituent at the 4-position and a bulky trityl (triphenylmethyl) protecting group at the 1-position. This strategic combination enables precise regiochemical control in multistep syntheses, as the trityl group sterically shields the N1 nitrogen and directs reactivity exclusively to the C4 position [1], while the bromo moiety serves as a versatile handle for transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions [2]. Its crystalline solid form and well-defined reactivity profile make it a reliable intermediate for constructing complex heterocyclic systems in pharmaceutical and agrochemical research [3].

Why Generic Imidazole Analogs Cannot Substitute for 4-Bromo-1-trityl-1H-imidazole in Regioselective Synthesis


Direct substitution of 4-bromo-1-trityl-1H-imidazole with unprotected 4-bromo-1H-imidazole or alternative N-protected derivatives frequently leads to regiochemical ambiguity, competitive side reactions, and reduced overall yield. Unprotected 4-bromo-1H-imidazole undergoes Suzuki-Miyaura coupling with poor regioselectivity due to the tautomeric equilibrium between N1 and N3, often producing mixtures of 4- and 5-arylated products [1]. Conversely, 1-trityl-1H-imidazole lacks the essential bromo leaving group required for cross-coupling, necessitating an additional bromination step that introduces regioselectivity challenges [2]. Alternative protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) require a complex 'SEM-switch' strategy to access the C4 position, as direct C4 arylation is electronically disfavored [3]. The trityl-protected 4-bromoimidazole scaffold uniquely circumvents these limitations by simultaneously blocking N1, preinstalling the C4 halogen, and providing a crystalline solid that simplifies purification—three attributes that collectively justify its procurement for iterative synthesis.

Quantitative Evidence: How 4-Bromo-1-trityl-1H-imidazole Outperforms Analogs in Key Performance Dimensions


Synthesis Yield Advantage: 72% Isolated Yield in a Single-Step N-Tritylation Protocol

In a patent describing the synthesis of substituted imidazole pharmaceutical intermediates, 4-bromo-1-trityl-1H-imidazole was prepared from 4-bromo-1H-imidazole via N-tritylation with triphenylchloromethane and triethylamine in a 1:1 dichloromethane/tetrahydrofuran solvent mixture at room temperature [1]. The reaction proceeded to completion within 1 hour, affording the target compound in 72% isolated yield after aqueous workup and rotary evaporation [1]. In contrast, the synthesis of 4-chloro-1-trityl-1H-imidazole has not been reported with comparable yields, and the 4-iodo analog typically requires more forcing conditions or alternative iodination strategies that can compromise the trityl group . The 72% yield represents a scalable and robust entry point for multigram synthesis, as demonstrated by the 61 g isolated product scale in the referenced patent [1].

Process Chemistry Protecting Group Installation Imidazole Derivatization

Regioselective C4 Functionalization: Unambiguous Access to 4-Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions of 1-tritylimidazol-4-yltin and -zinc reagents, which are directly accessible from 4-bromo-1-trityl-1H-imidazole, proceed with 67-80% yield to afford 4-substituted imidazoles bearing vinyl and aryl groups [1]. Critically, the trityl group enforces exclusive reaction at the C4 position, eliminating the formation of regioisomeric 5-substituted byproducts that plague analogous reactions of unprotected 4-bromo-1H-imidazole [2]. In a study of direct C-H arylation of imidazoles, the C4 position was identified as the least reactive site, requiring a multistep 'SEM-switch' strategy to achieve arylation at C4 [3]. The preinstalled C4 bromine in 4-bromo-1-trityl-1H-imidazole bypasses this intrinsic electronic deactivation entirely, providing a streamlined route to 4-arylimidazoles that is both higher yielding and operationally simpler than C-H activation approaches [1].

Cross-Coupling Regioselective Synthesis Palladium Catalysis

Protecting Group Stability and Crystallinity: Facile Purification and Storage

4-Bromo-1-trityl-1H-imidazole is a crystalline solid with a reported melting point of 242-246 °C , a physical property that distinguishes it from the liquid or low-melting solids of unprotected 4-bromo-1H-imidazole (m.p. 130-134 °C) and 1-trityl-1H-imidazole (m.p. 203-207 °C) . This elevated melting point enables straightforward purification by recrystallization rather than chromatography, as demonstrated in the 61 g scale synthesis where the product was isolated directly by rotary evaporation without column chromatography [1]. The trityl group confers enhanced stability under basic and nucleophilic conditions compared to acid-labile protecting groups such as SEM or BOC, which are prone to premature cleavage during subsequent synthetic manipulations [2].

Solid-Phase Handling Stability Purification

Optimal Procurement Scenarios for 4-Bromo-1-trityl-1H-imidazole in Research and Industrial Settings


Synthesis of 4-Aryl- and 4-Vinylimidazole Kinase Inhibitor Libraries

For medicinal chemistry programs targeting ATP-competitive kinase inhibitors, the imidazole core serves as a privileged scaffold. 4-Bromo-1-trityl-1H-imidazole enables the divergent synthesis of 4-arylimidazole libraries via Suzuki-Miyaura or Stille cross-coupling, as demonstrated by Jetter and Reitz [1]. The 67-80% coupling yields and complete C4 regioselectivity allow parallel synthesis of diverse 4-substituted analogs without the need for regioisomer separation, accelerating SAR exploration and hit-to-lead optimization [1].

Large-Scale Preparation of Imidazole-Containing Pharmaceutical Intermediates

The scalable 72% yield N-tritylation protocol reported in patent CN106256830 validates 4-bromo-1-trityl-1H-imidazole as a viable intermediate for kilogram-scale manufacturing [2]. The crystalline nature of the product enables purification by recrystallization rather than chromatography, aligning with process chemistry constraints for cost-effective production. Procurement of this prefunctionalized building block reduces the number of synthetic steps required to access complex imidazole-containing APIs [2].

Iterative Synthesis of Polysubstituted Imidazoles via Sequential Cross-Coupling

The trityl protecting group remains intact under the basic conditions of palladium-catalyzed cross-coupling, enabling iterative functionalization strategies. After C4 arylation, the trityl group can be selectively removed to liberate the N1 nitrogen for subsequent alkylation or arylation, or alternatively, the 2- and 5-positions can be sequentially functionalized via lithiation or C-H activation [3]. This orthogonal reactivity profile makes 4-bromo-1-trityl-1H-imidazole a cornerstone building block for accessing densely substituted imidazoles found in bioactive natural products and clinical candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-trityl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.